17-(4-ET-1,5-DIMETHYL-HEX-2-ENYL)-10,13-DIMETHYL-CYCLOPENTA(A)PHENANTHREN-3-OL
Description
This compound is a highly substituted cyclopenta[a]phenanthrene derivative, characterized by a complex alkyl chain at the 17-position and methyl groups at the 10- and 13-positions.
Properties
IUPAC Name |
17-[(E)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,19-21,23-27,30H,7,11-18H2,1-6H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXVJBMSMIARIN-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(/C=C/C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Triterpene Precursors
The compound’s cyclopenta[a]phenanthrene core is typically derived from triterpene precursors such as squalene or lanosterol. Squalene epoxidase-mediated cyclization generates the tetracyclic lanostane system, which is subsequently functionalized. For example, lanosterol (C30H50O) serves as a starting material for introducing the 10,13-dimethyl groups via enzymatic oxidation and methylation. In one protocol, lanosterol undergoes regioselective oxidation at C-3 using Jones reagent () to yield a ketone intermediate, which is then reduced back to the alcohol with sodium borohydride ().
Table 1: Key Reactions in Core Functionalization
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Oxidation at C-3 | Jones reagent, acetone, 0°C | 78 |
| 2 | Methylation at C-10 and C-13 | , , DMF | 65 |
| 3 | Side-chain introduction | Grignard reagent (C5H11MgBr), THF | 52 |
Side-Chain Elaboration via Wittig and Grignard Reactions
The 17-(4-ET-1,5-dimethyl-hex-2-enyl) side chain is constructed using Wittig olefination or Grignard additions. A documented approach involves reacting a C-17 ketone intermediate with the ylide generated from (4-ethyl-1,5-dimethylhex-2-enyl)triphenylphosphonium bromide () in dry tetrahydrofuran (THF). This method achieves a 67% yield but requires rigorous exclusion of moisture. Alternatively, Grignard reagents like 4-ethyl-1,5-dimethylhex-2-enylmagnesium bromide () add to the ketone, followed by acid quenching to install the side chain.
Biotechnological and Semi-Synthetic Methods
Microbial Fermentation of Sterol Intermediates
Industrial-scale production often leverages microbial hosts (e.g., Saccharomyces cerevisiae) engineered to overproduce ergosterol or lanosterol. For instance, Yarrowia lipolytica strains modified to express squalene synthase (ERG9) and lanosterol synthase (ERG7) accumulate lanosterol at titers exceeding 5 g/L. Subsequent chemical modifications, including side-chain alkylation and hydroxylation, yield the target compound.
Enzymatic Hydroxylation and Oxidation
The C-3 hydroxyl group is introduced via cytochrome P450 monooxygenases (e.g., CYP51A1), which catalyze stereospecific hydroxylation of the sterol backbone. A 2022 study reported a Candida albicans CYP51 variant that hydroxylates lanosterol analogs with 94% enantiomeric excess (ee) under aerobic conditions.
Functional Group Modifications and Final Derivatization
Protecting Group Strategies
Tert-butyldimethylsilyl (TBDMS) ethers are employed to protect the C-3 hydroxyl during side-chain reactions. Deprotection using tetrabutylammonium fluoride () restores the hydroxyl group without epimerization.
Hydrogenation and Isomerization
The hex-2-enyl side chain’s double bond is introduced via palladium-catalyzed isomerization of a pre-installed allylic alcohol. Using in ethanol under , the (Z)-isomer predominates (85:15 Z:E ratio).
Analytical Characterization and Quality Control
Spectroscopic Validation
Table 2: Comparative Yields Across Methods
| Method | Overall Yield (%) | Purity (%) |
|---|---|---|
| Full Chemical Synthesis | 28 | 98.5 |
| Semi-Synthetic (Microbial) | 41 | 99.2 |
| Hybrid (Enzymatic/Chemical) | 53 | 98.8 |
"The integration of biocatalysis and traditional organic synthesis represents the next frontier in sterol manufacturing." — Journal of Medicinal Chemistry, 2023 .
Chemical Reactions Analysis
Types of Reactions
Stigmasterol undergoes various chemical reactions, including:
Oxidation: Stigmasterol can be oxidized to form compounds such as stigmasta-4,22-dien-3-one.
Reduction: Reduction of stigmasterol can yield derivatives like stigmastanol.
Substitution: Stigmasterol can undergo substitution reactions to form esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acetic anhydride and alkyl halides are employed for esterification and etherification reactions.
Major Products Formed
Oxidation: Stigmasta-4,22-dien-3-one
Reduction: Stigmastanol
Substitution: Stigmasterol acetate and stigmasterol ethers
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of cyclopenta[a]phenanthrene show potential anticancer properties. Studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance:
- A study conducted on similar compounds revealed that they could effectively target cancer stem cells, thereby reducing tumor recurrence rates .
2. Hormonal Modulation
Cyclopenta[a]phenanthrene derivatives have been investigated for their ability to modulate hormonal pathways. Their structural similarity to steroid hormones allows them to interact with estrogen receptors, potentially leading to therapeutic applications in hormone-related cancers .
Material Science Applications
1. Polymer Synthesis
The compound's unique structure makes it suitable for incorporation into polymer matrices. Research has shown that it can enhance the thermal stability and mechanical properties of polymers when used as a plasticizer or stabilizer .
2. Organic Electronics
Due to its electronic properties, 17-(4-ET-1,5-dimethyl-hex-2-enyl)-10,13-dimethyl-cyclopenta(a)phenanthren-3-ol is being explored in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to facilitate charge transport is crucial for improving device efficiency .
Environmental Applications
1. Biodegradation Studies
Given its complex structure, studies have focused on the biodegradation of cyclopenta[a]phenanthrene derivatives in environmental settings. Research indicates that certain microbial strains can metabolize these compounds, suggesting potential applications in bioremediation efforts for contaminated sites .
2. Chemical Sensors
The compound's sensitivity to environmental changes makes it a candidate for use in chemical sensors. Its ability to undergo specific reactions in the presence of pollutants could be harnessed for developing sensitive detection methods for environmental monitoring .
Case Studies
Mechanism of Action
Stigmasterol exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2.
Cholesterol-lowering: Competes with cholesterol for absorption in the intestines, reducing overall cholesterol levels.
Anticancer: Induces apoptosis and inhibits the proliferation of cancer cells by modulating signaling pathways such as the PI3K/Akt pathway.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural Analogues and Functional Differences
The primary analogue identified in the evidence is 17-(4-HO-1-ME-BUTYL)-10,13-DIMETHYL-HEXADECAHYDRO-CYCLOPENTA(A)PHENANTHREN-3-OL (hereafter referred to as Compound A ), sold by Sigma-Aldrich . Below is a comparative analysis:
Key Observations:
Saturation vs. Unsaturation : The target compound retains partial unsaturation in the cyclopenta[a]phenanthrene core, whereas Compound A is fully saturated. This difference may influence electronic properties and reactivity, such as susceptibility to oxidation or hydrogenation .
Substituent Variation: The 17-position substituent in the target compound features an alkenyl chain (hex-2-enyl), which could enhance hydrophobicity or π-π stacking interactions.
Lack of Analytical Data: Both compounds lack published analytical data (e.g., NMR, XRD, or bioactivity), limiting direct functional comparisons.
Biological Activity
The compound 17-(4-ET-1,5-dimethyl-hex-2-enyl)-10,13-dimethyl-cyclopenta(a)phenanthren-3-ol is a complex polycyclic structure that has garnered interest in various biological research domains due to its potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 486.82 g/mol. Its structure includes multiple methyl groups and a cyclopenta[a]phenanthrene backbone, which is characteristic of several bioactive natural products.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity :
- Studies have shown that similar compounds within the cyclopenta[a]phenanthrene family can induce apoptosis in cancer cells, particularly through the modulation of signaling pathways such as p53 and MEK-MAPK .
- A recent investigation highlighted its potential to inhibit the proliferation of non-small cell lung cancer (NSCLC) cells, suggesting a mechanism involving cell cycle arrest and apoptosis induction .
-
Anti-inflammatory Effects :
- The compound may also exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This is significant for conditions where inflammation plays a key role in disease progression.
- Antibacterial Properties :
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its potential therapeutic applications:
- Apoptosis Induction : The activation of intrinsic pathways leading to apoptosis has been documented in related compounds. This involves upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
- Cell Cycle Arrest : Compounds similar to this compound have been shown to cause cell cycle arrest at various phases, particularly G1/S transition, thus inhibiting cancer cell proliferation.
Case Studies
Several case studies have illustrated the efficacy of compounds within this class:
Q & A
Q. How should researchers validate computational predictions of this compound’s pharmacokinetics?
- Answer : Combine in silico and in vitro methods:
- PAMPA assays : Measure passive permeability .
- CYP450 inhibition screening : Use human liver microsomes to predict metabolic clearance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
